molecular formula C12H17NO B13242174 3-(Dimethylamino)-2-methyl-2-phenylpropanal

3-(Dimethylamino)-2-methyl-2-phenylpropanal

Cat. No.: B13242174
M. Wt: 191.27 g/mol
InChI Key: HSKJNRGHOGGECE-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-methyl-2-phenylpropanal: is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a dimethylamino group, a methyl group, and a phenyl group attached to a propanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2-methyl-2-phenylpropanal can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as 2-methyl-2-phenylpropanal, under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent like toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)-2-methyl-2-phenylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: 3-(Dimethylamino)-2-methyl-2-phenylpropanoic acid.

    Reduction: 3-(Dimethylamino)-2-methyl-2-phenylpropanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-(Dimethylamino)-2-methyl-2-phenylpropanal is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound may serve as a building block for the synthesis of bioactive molecules. Its derivatives could potentially exhibit pharmacological activities, making it valuable for drug discovery and development .

Industry: The compound is also used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-methyl-2-phenylpropanal depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(dimethylamino)-2-methyl-2-phenylpropanal

InChI

InChI=1S/C12H17NO/c1-12(10-14,9-13(2)3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

HSKJNRGHOGGECE-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)(C=O)C1=CC=CC=C1

Origin of Product

United States

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